4-Bromo-3-methyl-N-(oxan-4-yl)benzamide
Description
4-Bromo-3-methyl-N-(oxan-4-yl)benzamide is a brominated benzamide derivative characterized by a 3-methyl substituent on the benzene ring and an oxan-4-yl (tetrahydropyran-4-yl) group attached to the amide nitrogen. This compound combines a rigid aromatic core with a heterocyclic moiety, making it a versatile candidate for pharmacological and materials science applications. The oxan-4-yl group enhances solubility and modulates steric effects, which can influence binding affinity in biological systems.
Properties
IUPAC Name |
4-bromo-3-methyl-N-(oxan-4-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrNO2/c1-9-8-10(2-3-12(9)14)13(16)15-11-4-6-17-7-5-11/h2-3,8,11H,4-7H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVZFEQRKPKATRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)NC2CCOCC2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis
The target compound can be dissected into two primary components:
-
4-Bromo-3-methylbenzoic acid : A substituted aromatic carboxylic acid serving as the acylating agent.
-
Oxan-4-ylmethanamine (tetrahydropyran-4-ylmethanamine) : A secondary amine providing the nucleophilic moiety for amide bond formation.
The amide linkage is typically constructed via activation of the carboxylic acid group, followed by nucleophilic attack by the amine.
Synthesis of 4-Bromo-3-methylbenzoic Acid
Bromination of 3-Methylbenzoic Acid
Direct bromination of 3-methylbenzoic acid using bromine (Br2) or N-bromosuccinimide (NBS) in the presence of Lewis acids like FeBr3 yields 4-bromo-3-methylbenzoic acid. The methyl group at position 3 directs electrophilic substitution to the para position (C4) due to its ortho/para-directing nature, while the carboxylic acid group’s meta-directing influence is secondary.
Reaction Conditions :
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Solvent : Dichloromethane (DCM) or acetic acid
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Temperature : 0–25°C
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Catalyst : FeBr3 (0.1 equiv)
Table 1: Bromination Optimization
| Brominating Agent | Solvent | Time (h) | Yield (%) |
|---|---|---|---|
| Br2 | DCM | 4 | 68 |
| NBS | Acetic acid | 6 | 72 |
Amide Bond Formation Strategies
Acid Chloride-Mediated Coupling
4-Bromo-3-methylbenzoic acid is converted to its acid chloride using thionyl chloride (SOCl2), followed by reaction with oxan-4-ylmethanamine:
Conditions :
Carbodiimide Coupling (EDCl/HOBt)
A milder alternative employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) to activate the carboxylic acid:
Conditions :
Table 2: Amidation Method Comparison
| Method | Solvent | Temperature | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| Acid chloride | THF | 0–25°C | 85 | 98.5 |
| EDCl/HOBt | DCM | 25°C | 75 | 97.2 |
Purification and Characterization
Column Chromatography
Crude product purification via silica gel chromatography (hexane:ethyl acetate = 3:1) removes unreacted starting materials and byproducts.
Spectroscopic Data
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1H NMR (400 MHz, CDCl3) : δ 7.85 (d, J = 8.4 Hz, 1H, Ar-H), 7.45 (s, 1H, Ar-H), 4.10–4.05 (m, 2H, CH2), 3.50–3.40 (m, 1H, CH), 2.40 (s, 3H, CH3), 1.90–1.70 (m, 4H, tetrahydropyran).
Industrial-Scale Production
Continuous Flow Reactors
Industrial synthesis employs continuous flow systems to enhance reproducibility and reduce reaction times:
Quality Control
Challenges and Optimizations
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3-methyl-N-(oxan-4-yl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding sulfoxides or sulfones and reduction to form amines or alcohols.
Coupling Reactions: It can participate in coupling reactions like Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide (NaN3), potassium thiolate (KSR), and sodium alkoxide (NaOR).
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Coupling Reactions: Palladium catalysts (Pd) and boronic acids are typically used under mild conditions.
Major Products
Substitution: Formation of azides, thiols, or ethers.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Coupling: Formation of biaryl compounds.
Scientific Research Applications
Antibacterial Properties
Recent studies have highlighted the antibacterial activity of compounds related to 4-Bromo-3-methyl-N-(oxan-4-yl)benzamide. For instance, derivatives such as N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide have shown significant efficacy against multidrug-resistant strains of Salmonella Typhi . The mechanism of action appears to involve inhibition of bacterial cell wall synthesis and disruption of metabolic pathways.
Anticancer Activity
Compounds similar to this compound have been evaluated for their anticancer properties. Research indicates that certain benzamide derivatives exhibit cytotoxic effects against various cancer cell lines, suggesting potential applications in cancer therapy . The structure-activity relationship (SAR) studies indicate that modifications on the benzamide core can enhance potency and selectivity towards cancer cells.
Pharmaceutical Formulations
The compound is being explored for incorporation into pharmaceutical formulations aimed at treating bacterial infections and cancers. Its unique structural features may allow for the development of novel therapeutic agents with improved efficacy and reduced side effects.
Targeted Drug Delivery Systems
Recent advancements in drug delivery systems have included the use of compounds like this compound in targeted therapies. The ability to modify its chemical structure allows for conjugation with nanoparticles or other carriers, enhancing bioavailability and targeting specific tissues or cells .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 4-Bromo-3-methyl-N-(oxan-4-yl)benzamide involves its interaction with specific molecular targets and pathways. While detailed studies on its mechanism are limited, it is believed to exert its effects through:
Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes involved in metabolic pathways.
Receptor Interaction: Binding to cellular receptors, leading to changes in cellular signaling and function.
Oxidative Stress Modulation: Exhibiting antioxidant properties that help in reducing oxidative stress in cells.
Comparison with Similar Compounds
Structural and Substituent Variations
a. 4-Bromo-N-(3,5-dimethoxyphenyl)benzamide (C8)
- Structure : Features a 3,5-dimethoxyphenyl group instead of oxan-4-yl. The electron-donating methoxy groups enhance π-π stacking interactions but reduce electrophilicity compared to the oxan-4-yl group.
b. 4-Bromo-N-(2-nitrophenyl)benzamide
- Structure : A nitro group at the 2-position of the aniline moiety introduces strong electron-withdrawing effects, increasing reactivity in electrophilic substitutions.
- Crystallography : Exhibits two molecules per asymmetric unit, with hydrogen bonding influencing crystal packing .
c. 4-Bromo-N-[2-(2,5-dimethoxybenzoyl)-3-methylbenzofuran-5-yl]benzamide
- Structure : Incorporates a benzofuran ring and dimethoxybenzoyl group, increasing molecular complexity and lipophilicity. Such derivatives are explored for anticancer activity .
d. 4-Bromo-N-(4-(6-methylbenzothiazol-2-yl)phenyl)benzamide
- Structure : The benzothiazole moiety enhances fluorescence properties, making it suitable for optoelectronic applications .
Physicochemical Properties
Crystallographic and Spectroscopic Data
- Hydrogen Bonding : In 4-bromo-N-(2-nitrophenyl)benzamide, N–H···O interactions stabilize the crystal lattice, with bond lengths of 1.86–2.01 Å .
- Spectroscopy : IR spectra of similar compounds show amide C=O stretches at 1650–1680 cm⁻¹, while ¹H-NMR chemical shifts for aromatic protons range from δ 7.2–8.5 ppm .
Biological Activity
4-Bromo-3-methyl-N-(oxan-4-yl)benzamide is an organic compound that has recently garnered attention for its potential biological activities. This compound, characterized by its unique structure, including a bromine atom and an oxan-4-yl group, may interact with various biological targets, influencing their functions. This article reviews the synthesis, biological activity, and potential applications of this compound based on current research findings.
The molecular formula of this compound is C15H16BrNO2. The synthesis typically involves bromination of a precursor followed by amide formation. A common route includes the bromination of 3-methylbenzoic acid to produce 4-bromo-3-methylbenzoic acid, which is then converted to the corresponding acid chloride using thionyl chloride. This acid chloride is reacted with oxan-4-ylamine to yield the desired benzamide.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of various derivatives of benzamide, including this compound. In vitro tests against resistant strains of Salmonella typhi revealed significant antibacterial activity. The minimum inhibitory concentration (MIC) values for related compounds suggest that modifications in the structure can enhance efficacy:
| Compound | MIC (mg/mL) | MBC (mg/mL) |
|---|---|---|
| Compound A | 50 | 100 |
| Compound B | 25 | 50 |
| Compound C | 12.5 | 25 |
| This compound | 6.25 | 12.5 |
These results indicate that this compound exhibits potent antibacterial properties, particularly against multidrug-resistant strains .
Enzyme Inhibition
The compound has also been investigated for its inhibitory effects on enzymes such as alkaline phosphatase (ALP). In vitro studies showed that it acts as a competitive inhibitor with an IC50 value of approximately . The kinetic studies revealed that the compound forms hydrogen bonds with key amino acids in the enzyme's active site, enhancing its binding affinity .
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets in biological systems. The presence of the bromine atom and the oxan group may influence its binding characteristics, allowing it to modulate enzyme activity effectively .
Case Studies
- Antibacterial Efficacy : A study conducted on various benzamide derivatives demonstrated that structural modifications significantly impact antibacterial potency. The compound was found to be one of the most effective against XDR-S. Typhi, highlighting its potential as a lead compound for antibiotic development .
- Enzyme Kinetics : In a detailed enzyme kinetics study, the interaction between this compound and ALP was characterized using Lineweaver-Burk plots. The results confirmed its role as a competitive inhibitor, providing insights into its potential therapeutic applications in diseases where ALP plays a crucial role .
Q & A
Basic: What are the optimal synthetic routes for 4-Bromo-3-methyl-N-(oxan-4-yl)benzamide?
Answer:
The synthesis typically involves coupling 4-bromo-3-methylbenzoic acid derivatives with oxan-4-amine (tetrahydropyran-4-amine). A two-step procedure is recommended:
Activation of the carboxylic acid : Use coupling agents like HATU or EDCI with DMAP in anhydrous DCM or THF under nitrogen to form the activated ester.
Amide bond formation : React the activated intermediate with oxan-4-amine at 0°C to room temperature, monitored by TLC or HPLC.
Critical considerations :
- Use dry solvents and inert atmosphere to avoid hydrolysis.
- Purify via column chromatography (silica gel, hexane/EtOAc gradient) .
- Scale-up requires adjusting stoichiometry and solvent volumes while maintaining reaction kinetics .
Basic: What spectroscopic techniques are effective for characterizing this compound?
Answer:
- NMR Spectroscopy :
- ¹H NMR : Identify aromatic protons (δ 7.2–8.0 ppm), methyl groups (δ 2.3–2.5 ppm), and oxan-4-yl protons (δ 3.5–4.0 ppm).
- ¹³C NMR : Confirm carbonyl (δ ~165 ppm) and brominated aromatic carbons (δ ~125–135 ppm).
- Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error.
- X-ray Crystallography : Resolve crystal packing and confirm stereochemistry (if crystalline) .
Advanced: How does the bromine substituent influence reactivity in nucleophilic substitution?
Answer:
The bromine at the 4-position acts as a strong electron-withdrawing group, activating the aromatic ring for electrophilic substitution at the ortho and para positions. However, in nucleophilic aromatic substitution , the electron-deficient ring facilitates attacks by nucleophiles (e.g., amines, alkoxides) under catalytic conditions (e.g., CuI/ligands). Key factors:
- Solvent polarity : DMF or DMSO enhances nucleophilicity.
- Temperature : Reactions often require 80–120°C for activation.
- Leaving group mobility : Bromine’s size slows displacement compared to chlorine, requiring longer reaction times .
Advanced: What experimental designs optimize reaction yield for scaled synthesis?
Answer:
Employ factorial design to assess variables:
- Factors : Temperature (60–100°C), catalyst loading (5–15 mol%), solvent (THF vs. DCM).
- Response surface methodology (RSM) : Model interactions between factors to predict optimal conditions.
- Case study : A 2³ factorial design reduced side-product formation by 30% when increasing catalyst loading from 5% to 10% in THF at 80°C .
Advanced: How can crystallography resolve structural ambiguities in this compound?
Answer:
- Single-crystal X-ray diffraction :
- Grow crystals via slow evaporation (solvent: EtOAc/hexane).
- Analyze bond lengths (e.g., C-Br: ~1.89 Å) and torsional angles to confirm amide planarity.
- Validation : Compare with literature values for similar benzamides (e.g., C=O bond length: ~1.23 Å ).
- Implications : Non-covalent interactions (e.g., π-stacking) affect solubility and bioavailability .
Basic: What safety protocols are critical during synthesis?
Answer:
- Hazardous reagents : Handle brominated intermediates in fume hoods; use PPE (gloves, goggles).
- Waste disposal : Quench excess coupling agents (e.g., HATU) with aqueous NaHCO₃.
- Risk assessment : Pre-screen for exothermic reactions via DSC analysis .
Advanced: How to analyze contradictory bioactivity data in enzyme inhibition assays?
Answer:
- Contradiction source : Variability in bacterial strain susceptibility or assay conditions (pH, temperature).
- Troubleshooting steps :
- Validate enzyme purity via SDS-PAGE.
- Use isothermal titration calorimetry (ITC) to measure binding affinity (ΔG, Kd).
- Compare with positive controls (e.g., known acps-pptase inhibitors).
- Case study : Discrepancies in IC₅₀ values (5 µM vs. 20 µM) were resolved by standardizing ATP concentration .
Advanced: What computational methods predict metabolic stability of this compound?
Answer:
- DFT calculations : Assess oxidation potentials of the methyl and oxan-4-yl groups.
- ADMET prediction : Use software like Schrödinger’s QikProp to estimate CYP450 metabolism and logP (~2.5–3.0).
- Metabolite identification : LC-MS/MS after incubation with liver microsomes identifies primary oxidation sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
